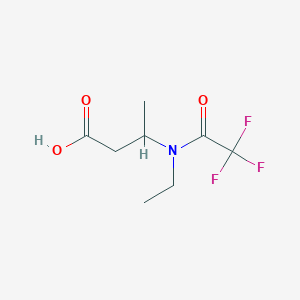
3-(N-ethyl-2,2,2-trifluoroacetamido)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(N-ethyl-2,2,2-trifluoroacetamido)butanoic acid is an organic compound with the molecular formula C8H12F3NO3 It is characterized by the presence of a trifluoroacetamido group attached to a butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-ethyl-2,2,2-trifluoroacetamido)butanoic acid typically involves the following steps:
Formation of the Trifluoroacetamido Group: The starting material, ethylamine, reacts with trifluoroacetic anhydride to form N-ethyl-2,2,2-trifluoroacetamide.
Alkylation: The N-ethyl-2,2,2-trifluoroacetamide undergoes alkylation with a suitable butanoic acid derivative to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反应分析
Types of Reactions
3-(N-ethyl-2,2,2-trifluoroacetamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroacetamido group to other functional groups.
Substitution: The trifluoroacetamido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
3-(N-ethyl-2,2,2-trifluoroacetamido)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(N-ethyl-2,2,2-trifluoroacetamido)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-Ethyl-2-(2,2,2-trifluoroacetamido)butanoic acid
- 3-(2,2,2-Trifluoroacetamido)propanoic acid
- 3-(N-ethyl-2,2,2-trifluoroacetamido)-2-methylpropanoic acid
Uniqueness
3-(N-ethyl-2,2,2-trifluoroacetamido)butanoic acid is unique due to its specific structural features, including the trifluoroacetamido group and the butanoic acid backbone. These features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
生物活性
3-(N-ethyl-2,2,2-trifluoroacetamido)butanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its activity.
Synthesis
The synthesis of this compound typically involves the reaction of butanoic acid derivatives with trifluoroacetic anhydride and ethylamine. The following general method outlines the synthetic pathway:
- Preparation of Trifluoroacetamide : Butanoic acid is reacted with trifluoroacetic anhydride to form the corresponding trifluoroacetamide.
- Amidation : The trifluoroacetamide is then treated with ethylamine to introduce the ethyl group, yielding this compound.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes and receptors involved in cancer progression and inflammation.
Anticancer Properties
Research indicates that compounds containing trifluoroacetamido groups can inhibit vascular endothelial growth factor receptor (VEGFR) activity. For instance, a related compound demonstrated an IC50 value of 65 nM against VEGFR-2, indicating potential for further investigation into similar structures like this compound .
In Vitro Studies
In vitro assays have shown that derivatives of this compound can exhibit significant antiproliferative effects against various cancer cell lines. The mechanism appears to involve the modulation of cell signaling pathways associated with growth and apoptosis.
Case Study 1: VEGFR Inhibition
In a comparative study involving various compounds with similar structural features, this compound was evaluated for its ability to inhibit VEGFR. The results indicated a promising profile that warrants further exploration in vivo .
Case Study 2: Cytotoxicity Assays
Cytotoxicity assays conducted on human cancer cell lines revealed that this compound could induce apoptosis at micromolar concentrations. These findings suggest its potential as a therapeutic agent in oncology .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂F₃N₃O₂ |
| Molecular Weight | 235.20 g/mol |
| IC50 against VEGFR-2 | 65 nM |
| Solubility | Soluble in DMSO |
属性
分子式 |
C8H12F3NO3 |
|---|---|
分子量 |
227.18 g/mol |
IUPAC 名称 |
3-[ethyl-(2,2,2-trifluoroacetyl)amino]butanoic acid |
InChI |
InChI=1S/C8H12F3NO3/c1-3-12(5(2)4-6(13)14)7(15)8(9,10)11/h5H,3-4H2,1-2H3,(H,13,14) |
InChI 键 |
VLDDDFSUWIQSII-UHFFFAOYSA-N |
规范 SMILES |
CCN(C(C)CC(=O)O)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















